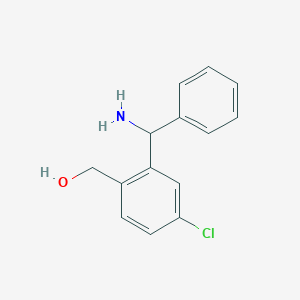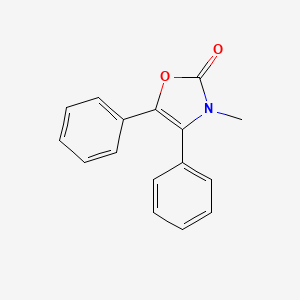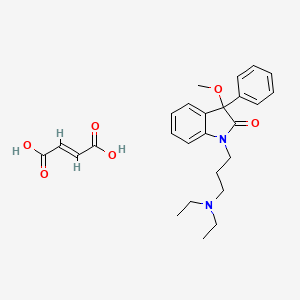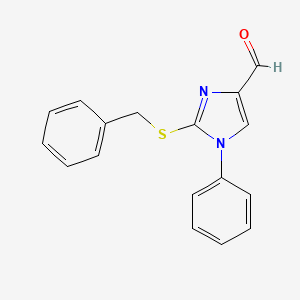
2-(Benzylsulfanyl)-1-phenyl-1H-imidazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylsulfanyl)-1-phenyl-1H-imidazole-4-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound features a benzylsulfanyl group and a phenyl group attached to the imidazole ring, along with a carbaldehyde functional group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-phenyl-1H-imidazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzyl mercaptan with an appropriate imidazole derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the benzylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylsulfanyl)-1-phenyl-1H-imidazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbaldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohol.
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
2-(Benzylsulfanyl)-1-phenyl-1H-imidazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: It has shown promise in preliminary studies as an antifungal and antibacterial agent, making it a potential lead compound for drug development.
Industry: The compound’s unique properties can be exploited in the development of new materials and catalysts for industrial processes
Mecanismo De Acción
The mechanism of action of 2-(benzylsulfanyl)-1-phenyl-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The imidazole ring can coordinate with metal ions, affecting metalloproteins and enzymes. Additionally, the carbaldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function .
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzylsulfanyl)benzothiazole: Similar in structure but contains a benzothiazole ring instead of an imidazole ring.
2-(Benzylsulfanyl)-7H-purin-6-one: Contains a purine ring system and exhibits different biological activities.
Phenylspiro[imidazole-4,3’-thiochroman]ones: Features a spirocyclic structure with a thiochromane ring
Uniqueness
2-(Benzylsulfanyl)-1-phenyl-1H-imidazole-4-carbaldehyde is unique due to its combination of a benzylsulfanyl group, a phenyl group, and a carbaldehyde functional group on an imidazole ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Propiedades
Número CAS |
50541-33-8 |
|---|---|
Fórmula molecular |
C17H14N2OS |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
2-benzylsulfanyl-1-phenylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C17H14N2OS/c20-12-15-11-19(16-9-5-2-6-10-16)17(18-15)21-13-14-7-3-1-4-8-14/h1-12H,13H2 |
Clave InChI |
NEPFZKODULLDKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=NC(=CN2C3=CC=CC=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


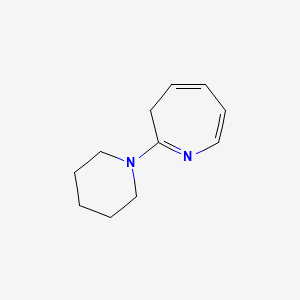
![1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene](/img/structure/B14651878.png)
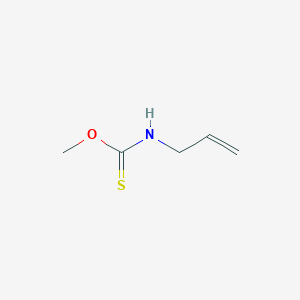
![Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester](/img/structure/B14651886.png)
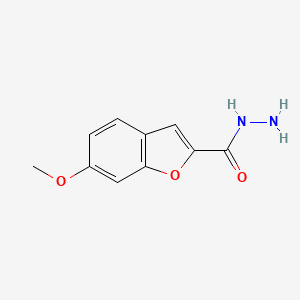
![N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline](/img/structure/B14651905.png)

![2-([1,1'-Biphenyl]-4-yl)-3,4-dioxo-5-phenylhexanedinitrile](/img/structure/B14651923.png)
![3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B14651926.png)
![2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane](/img/structure/B14651929.png)
